5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
The synthesis of 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol to form 1-(2-hydroxyethoxy)cyclopentane.
Introduction of the sulfonamide group: The intermediate is then reacted with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and formation of the corresponding amine and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.
Biological Research: It is used as a tool compound to study the role of sulfonamides in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of sulfonamide-based drugs.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the antimicrobial effects observed in medicinal applications. The fluorine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 5-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-methoxybenzenesulfonamide include other sulfonamides with different substituents. Some examples are:
5-fluoro-N’-hydroxy-2-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)benzene-1-carboximidamide: This compound contains a similar sulfonamide structure but with different substituents, leading to variations in its chemical properties and biological activity.
N-(2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide: This compound lacks the cyclopentyl group, which may affect its binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
5-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO5S/c1-21-13-5-4-12(16)10-14(13)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMCMTJHHGCPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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